molecular formula C14H12FN3O2S B2888518 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-71-6

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No. B2888518
CAS RN: 946205-71-6
M. Wt: 305.33
InChI Key: FZMHSNXMJSWQFJ-JQIJEIRASA-N
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Description

“(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide” is a complex organic compound. It contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound . These types of compounds are often used in the synthesis of semiconductors for plastic electronics .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Organic Electronics

The thiazolo[5,4-d]thiazole moiety, which is structurally similar to the compound , is known for its electron-deficient system with high oxidative stability and a rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics . Its application in organic photovoltaics is particularly notable due to its ability to facilitate and stimulate further progress in material science.

Bioinorganic Chemistry

Compounds with a benzothiazol moiety have been studied for their potential in bioinorganic chemistry. For instance, oxidovanadium(IV) complexes with benzothiazol derivatives have shown antimicrobial, antioxidant, and DNA-binding properties . This suggests that our compound could be explored for similar bioinorganic applications, possibly leading to new therapeutic agents or diagnostic tools.

Crystallography

The unique structure of benzothiazol derivatives makes them suitable for crystallographic studies. They can be used to form crystals with distinct properties, which can then be analyzed to understand molecular interactions and stability . This application is crucial for the development of new materials and for the pharmaceutical industry.

Electro-Optic Applications

Liquid crystal molecules, which share a resemblance in molecular shape to our compound, are used in electro-optic applications due to their long-range orientational order. They can switch rapidly in response to electric fields, which is essential for the development of displays and optical information processing technologies .

Extremal Combinatorics

In the field of mathematics, specifically extremal combinatorics, the study of graph properties and theorems can be influenced by the structural analogies of chemical compounds. The compound’s structure could inspire new models and approaches in this theoretical field .

Materials Science

The oxime N–O bond, which is a feature in some benzothiazol derivatives, is recognized for its utility in materials applications. This includes the use of such compounds in dynamic materials, where the bond fragmentation and cycloadditions play a crucial role .

Future Directions

Future research could focus on exploring the synthetic chemistry behind these molecules as there is plenty of room for improvement and broadening of the material scope . Additionally, the development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists .

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-3-18-10-5-4-9(15)7-12(10)21-14(18)16-13(19)11-6-8(2)17-20-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMHSNXMJSWQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

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